molecular formula C5H2BrClO2S B2863092 4-Bromo-3-chlorothiophene-2-carboxylic acid CAS No. 1401992-28-6

4-Bromo-3-chlorothiophene-2-carboxylic acid

Cat. No. B2863092
CAS RN: 1401992-28-6
M. Wt: 241.48
InChI Key: KKVQEKKMAKSARR-UHFFFAOYSA-N
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Description

4-Bromo-3-chlorothiophene-2-carboxylic acid is a compound that belongs to the class of organic compounds known as thiophene carboxylic acids . These are compounds containing a thiophene ring which bears a carboxylic acid group. It can be used as an intermediate for the synthesis of N-(4-Bromo-2-thienyl)-carbamic Acid 1,1-Dimethylethyl Ester .


Synthesis Analysis

The synthesis of 4-Bromo-3-chlorothiophene-2-carboxylic acid involves several steps . The process begins with three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .


Molecular Structure Analysis

The molecular formula of 4-Bromo-3-chlorothiophene-2-carboxylic acid is C5H2BrClO2S . The InChI code is 1S/C5H2BrClO2S/c6-2-1-10-4 (3 (2)7)5 (8)9/h1H, (H,8,9) and the InChI key is KKVQEKKMAKSARR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-3-chlorothiophene-2-carboxylic acid include a molecular weight of 241.49 . The storage temperature is room temperature .

Scientific Research Applications

Chemical Education

Lastly, 4-Bromo-3-chlorothiophene-2-carboxylic acid can be used in chemical education as an example of a halogenated heterocyclic compound, demonstrating various chemical reactions and synthesis strategies to students.

Each of these applications leverages the unique chemical structure of 4-Bromo-3-chlorothiophene-2-carboxylic acid, showcasing its versatility and importance in scientific research across multiple disciplines. The compound’s reactivity and the presence of both bromo and chloro substituents make it a particularly useful reagent in the synthesis of a wide range of materials and biologically active molecules .

Safety and Hazards

The safety information for 4-Bromo-3-chlorothiophene-2-carboxylic acid indicates that it causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

This compound belongs to the class of organic compounds known as thiophene carboxylic acids , which are compounds containing a thiophene ring bearing a carboxylic acid group. The specific targets and their roles would depend on the context of its use, such as the disease condition being treated and the biological system in which it is applied.

Biochemical Pathways

For instance, they can participate in nucleophilic cyclization strategies to access a range of diverse heterocycles .

properties

IUPAC Name

4-bromo-3-chlorothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClO2S/c6-2-1-10-4(3(2)7)5(8)9/h1H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVQEKKMAKSARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)C(=O)O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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